REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][C:4]=1[N+:13]([O-])=O.[H][H]>CCO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][C:4]=1[NH2:13]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The reaction was then filtered through diatomaceous earth
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=C(C=C1)[Si](C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |